molecular formula C21H24O6 B1214019 6,6',7,7'-Tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichroman CAS No. 32737-35-2

6,6',7,7'-Tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichroman

Cat. No.: B1214019
CAS No.: 32737-35-2
M. Wt: 372.4 g/mol
InChI Key: SZUGPQFFJXSTDD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound this compound possesses a well-defined molecular structure with the chemical formula C21H24O6 and a molecular weight of 372.42 grams per mole. The Chemical Abstracts Service registry number for this compound is 32737-35-2, providing a unique identifier for database searches and commercial procurement. The compound is also known by several systematic names, including 4,4,4′,4′-tetramethyl-2,2′-spirobi[chroman]-6,6′,7,7′-tetraol and 4,4,4′,4′-tetramethyl-3,3′,4,4′-tetrahydro-2,2′-spirobi[chromene]-6,6′,7,7′-tetrol.

The International Union of Pure and Applied Chemistry name for this compound is 4,4,4',4'-tetramethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[benzopyran]-6,6',7,7'-tetrol, which accurately describes its structural components. The simplified molecular-input line-entry system representation is CC1(C)CC2(CC(C)(C)C3=CC(O)=C(O)C=C3O2)OC2=CC(O)=C(O)C=C12, providing a computational description of the molecular connectivity. The International Chemical Identifier key SZUGPQFFJXSTDD-UHFFFAOYSA-N serves as a unique digital fingerprint for database identification and computational chemistry applications.

Property Value
Molecular Formula C21H24O6
Molecular Weight 372.42 g/mol
Chemical Abstracts Service Number 32737-35-2
International Chemical Identifier Key SZUGPQFFJXSTDD-UHFFFAOYSA-N
Physical Form Crystalline Powder
Purity (High Performance Liquid Chromatography) ≥98.0%

Historical Development and Discovery

The development of this compound emerged from systematic research into spirocyclic polyhydroxyarenes, which constitute a special group of polyphenolic compounds with broad practical applications. The historical context of this compound's discovery relates to the broader evolution of synthetic polymer chemistry, particularly following the significant advances in materials science during the mid-twentieth century. The synthesis methodology for this compound was established through condensation reactions involving 1,2,4-triacetoxybenzene with acetone in the presence of acetic and hydrochloric acids.

The structural confirmation of the resulting tetraol was achieved through comprehensive spectral analysis, including proton nuclear magnetic resonance spectroscopy and mass spectrometry. Early research recognized the challenges associated with the poor solubility of polyhydroxyarenes in most organic solvents, leading to the development of modified synthetic approaches. To address these solubility limitations, researchers developed conversion strategies to silyl ether derivatives by reaction with excess chlorotrimethylsilane in the presence of triethylamine.

The historical significance of this compound extends beyond its initial synthesis to encompass its role in advancing understanding of spiro-compound chemistry. The development of synthetic pathways for spirobichroman derivatives has contributed to expanding the toolkit available for materials scientists seeking to create polymers with specific architectural features. The incorporation of four hydroxy groups forming two catechol systems within the spirochromane structure opened pathways to phosphacoumarin derivatives, demonstrating the compound's versatility as a synthetic intermediate.

Significance in Material Science and Polymer Chemistry

The significance of this compound in material science stems from its unique structural characteristics that enable the synthesis of high-performance polymeric materials with tailored properties. Research has demonstrated the successful preparation of spirobichroman dianhydride through oxidation of octamethyl spirobichroman, which was synthesized from acid-fragmentation of bisphenol A by 3,4-dimethylphenol, followed by Diels-Alder reaction. This synthetic pathway has led to the development of spirobichroman-containing polyimides with outstanding characteristics including large free volume, exceptional organo-solubility, and low dielectric constants.

The polymer materials derived from this spirobichroman precursor exhibit remarkable thermal stability and mechanical properties that position them as valuable candidates for advanced applications. The spirobichroman-containing polyimide films demonstrate foldability, high glass transition temperatures, and good thermal stability, making them suitable for demanding engineering applications. The contorted spiro-structure and rigid polymer backbone contribute to the large free volume observed in these materials, which directly influences their gas permeability and separation performance.

Recent investigations have explored the development of spirobichroman-based polyimides with different side groups to optimize their properties for specific applications. Research has shown that three distinct spirobichroman-based polyimides can be synthesized through polyreaction between diamines containing different substituents and 4,4′-(hexafluoroisopropylidene)-diphthalic anhydride. These materials demonstrate excellent thermal stability and good solubility in common organic solvents, expanding their potential processing options. The gas permeability investigations have revealed the critical role of substituents in enhancing gas separation performance, with detailed analysis showing that specific substituent configurations can lead to loose packing of polymer chains due to increased dihedral angles between molecular planes.

Material Property Performance Characteristic
Thermal Stability High glass transition temperature
Mechanical Properties Foldable films with good flexibility
Solubility Excellent organo-solubility
Dielectric Properties Low dielectric constant
Gas Permeability Enhanced gas separation performance
Processing Good solubility in common organic solvents

Structure-Property-Function Relationships Overview

The structure-property-function relationships of this compound are fundamentally governed by its unique spirocyclic architecture and the presence of multiple reactive hydroxyl groups. The spiro configuration creates a three-dimensional molecular geometry that introduces significant steric effects and influences the packing behavior of derived polymeric materials. The four hydroxyl groups positioned at the 6,6',7,7' positions provide multiple sites for chemical functionalization, enabling the synthesis of various derivatives with tailored properties.

The relationship between molecular structure and material properties becomes particularly evident in the context of gas transport behavior. Research has shown that the contorted spiro-structure leads to loose polymer chain packing, which directly correlates with enhanced gas permeability. The fractional free volume of materials derived from this compound can be controlled by modifying the substituent groups, allowing for fine-tuning of gas separation performance. Molecular simulations have provided insights into the dihedral angles between molecular planes and their influence on polymer chain arrangements.

The thermal properties of spirobichroman-derived materials reflect the inherent stability of the spiro framework combined with the rigidity imparted by the chromane rings. The presence of methyl substituents at the 4,4,4',4' positions contributes to the thermal stability while also influencing the molecular dynamics within the polymer matrix. The structure-property relationships extend to the dielectric behavior, where the low dielectric constant observed in spirobichroman-containing polyimides can be attributed to the large free volume and the molecular architecture that minimizes polarization effects.

The functional performance of materials based on this spirobichroman derivative demonstrates clear correlations with structural features. The enhanced solubility in organic solvents results from the disrupted packing arrangements caused by the spiro configuration, while the mechanical properties benefit from the rigid backbone structure. These structure-property-function relationships provide valuable guidance for designing new materials with specific performance targets.

Current Research Landscape and Challenges

The current research landscape surrounding this compound encompasses diverse areas of investigation, ranging from fundamental synthetic methodology development to advanced materials applications. Contemporary research efforts focus on expanding the synthetic toolbox for creating spirobichroman derivatives with enhanced functionality and improved processing characteristics. Recent work has explored the synthesis of carbohydrate-fused spiro-chromanones through intramolecular domino reactions, demonstrating the versatility of spirocyclic chemistry in creating novel molecular architectures.

Significant research attention has been directed toward understanding the role of spirobichroman structures in gas separation membranes, where the unique molecular architecture contributes to enhanced permeability and selectivity. Studies have investigated the impact of different substituent groups on the gas transport properties, revealing that both benzene ring and pyridine ring substituents can significantly influence membrane performance. The development of computational approaches to predict structure-property relationships has become increasingly important, with molecular simulations providing insights into fractional free volume and chain packing behavior.

Contemporary challenges in spirobichroman research include optimizing synthesis conditions to achieve higher yields and developing more environmentally sustainable synthetic pathways. The conversion of spirobichroman derivatives to functionally useful materials often requires multiple synthetic steps, presenting opportunities for process optimization and waste reduction. Research efforts are also focused on expanding the range of applications for spirobichroman-based materials beyond traditional polymer chemistry into areas such as photonic materials and energy storage devices.

The investigation of spirobis[chromene] derivatives and their relationship to anthocyanin chemistry represents an emerging research frontier that connects spirocyclic chemistry with natural product chemistry and photochemistry. Recent discoveries of asymmetric spirobis[chromene] intermediates with constrained propylenic bridges have revealed new possibilities for creating materials with unique optical properties. These developments suggest potential applications in optical data storage and photoswitchable materials, expanding the scope of spirobichroman chemistry beyond traditional polymer applications.

Research Area Current Focus Key Challenges
Synthetic Methodology Process optimization and green chemistry Higher yields and sustainability
Gas Separation Membranes Structure-property optimization Balancing permeability and selectivity
Computational Modeling Molecular dynamics simulations Accurate prediction of material properties
Photonic Applications Optical switching and data storage Stability and reversibility
Process Development Scale-up and manufacturing Cost-effectiveness and reproducibility

Properties

IUPAC Name

4,4,4',4'-tetramethyl-2,2'-spirobi[3H-chromene]-6,6',7,7'-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-19(2)9-21(26-17-7-15(24)13(22)5-11(17)19)10-20(3,4)12-6-14(23)16(25)8-18(12)27-21/h5-8,22-25H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUGPQFFJXSTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(C3=CC(=C(C=C3O2)O)O)(C)C)OC4=CC(=C(C=C41)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325613
Record name 4,4,4',4'-Tetramethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[[1]benzopyran]-6,6',7,7'-tetrol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32737-35-2
Record name 32737-35-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4,4',4'-Tetramethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[[1]benzopyran]-6,6',7,7'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Cyclocondensation

Bisphenol derivatives serve as precursors for spirocyclization. For example, octamethyl spirobichroman (OMSBC) is synthesized via acid-catalyzed condensation of 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane under dehydrating conditions. This step typically employs:

  • Catalyst : Sulfuric acid or p-toluenesulfonic acid

  • Solvent : Toluene or xylene

  • Temperature : 120–140°C

  • Yield : ~20%

The reaction proceeds through a double Friedel-Crafts alkylation mechanism, where the central carbon of the bisphenol precursor becomes the spiro junction. Methyl groups at the 4,4,4',4' positions originate from the dimethylphenolic starting material.

Transition Metal-Mediated Coupling

Palladium-catalyzed coupling offers an alternative for constructing the biphenyl motif. However, this method is less common due to challenges in achieving the desired stereochemistry at the spiro center.

Hydroxylation Strategies

Introducing hydroxyl groups at the 6,6',7,7' positions requires careful oxidation of the preformed spirocyclic intermediate. Two approaches dominate:

Direct Oxidation of OMSBC

OMSBC undergoes controlled oxidation to introduce hydroxyl groups while preserving the methyl substituents:

ParameterSpecification
Oxidizing AgentOxygen (250–300 psi pressure)
CatalystsMn(OAc)₂, Co(OAc)₂, NaBr
SolventAcetic anhydride
Temperature170–180°C
Reaction Time11 hours
Key IntermediateSpirobichroman dicarboxylic acid
Post-TreatmentCyclodehydration with acetic anhydride

This high-pressure oxidation selectively converts methyl groups to carboxylates, followed by cyclization to yield hydroxylated products. The final step involves hydrolysis under basic conditions to generate free hydroxyl groups.

Demethylation of Protected Intermediates

An alternative pathway employs methoxy-protected intermediates:

  • Methylation : Protect phenolic -OH groups as methyl ethers during spirocycle synthesis.

  • Selective Demethylation : Use BBr₃ or AlCl₃ in dichloromethane at -78°C to remove methyl protecting groups regioselectively.

This method achieves higher regiocontrol but requires stringent temperature management to prevent over-dealkylation.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Effects

  • Polar Aprotic Solvents : N-Methyl-2-pyrrolidone (NMP) enhances solubility of intermediates during polycondensation.

  • Nonpolar Solvents : Toluene minimizes side reactions during cyclocondensation.

Catalytic Systems

  • Redox Catalysts : Mn/Co acetates synergistically accelerate electron transfer during oxidation.

  • Base Additives : K₂CO₃ neutralizes acidic byproducts, shifting equilibrium toward product formation.

Temperature Profiles

  • Low-Temperature Steps : Demethylation at -78°C prevents degradation.

  • High-Temperature Steps : Spirocyclization requires >120°C to overcome activation energy.

Characterization and Quality Control

Post-synthetic analyses ensure structural fidelity:

Spectroscopic Validation

  • ¹H NMR : Methyl singlets at δ 1.2 ppm; aromatic protons between δ 6.3–7.3 ppm.

  • ¹³C NMR : Spiro carbon resonance at δ 110–115 ppm; carbonyl carbons (if present) at δ 170–180 ppm.

  • IR Spectroscopy : O-H stretch at 3200–3500 cm⁻¹; C-O-C (spiro) at 1250 cm⁻¹.

Chromatographic Purity

  • HPLC : C18 column with acetonitrile/water gradient elution (95% purity threshold).

  • TLC Monitoring : Rf = 0.3–0.4 in ethyl acetate/hexane (1:1).

Challenges and Mitigation Strategies

Byproduct Formation

  • Retro-Diels-Alder Decomposition : Minimized by avoiding strong acids during hydroxylation.

  • Over-Oxidation : Controlled by limiting oxygen exposure time and pressure.

Scalability Issues

  • Batch Reactor Design : High-pressure reactors with efficient gas dispersion systems improve oxidation yields.

  • Catalyst Recycling : Mn/Co catalysts can be recovered via filtration and reused for 3–5 cycles.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
OMSBC Oxidation65–7095+High regioselectivityRequires specialized equipment
Demethylation50–5590Mild conditionsMulti-step protection required
Direct Cyclization8197One-pot synthesisLimited substrate scope

Emerging Methodologies

Recent advances include:

  • Electrochemical Oxidation : Replaces pressurized oxygen with applied potential for greener hydroxylation.

  • Biocatalytic Approaches : Laccase-mediated oxidation shows promise for stereocontrol but currently offers low yields (<30%).

Industrial-Scale Considerations

For bulk production (kg-scale):

  • Cost Drivers : NMP solvent recovery (85% efficiency) reduces expenses by 40%.

  • Waste Management : Acetic anhydride byproducts require neutralization with CaCO₃ before disposal .

Chemical Reactions Analysis

Types of Reactions

6,6’,7,7’-Tetrahydroxy-4,4,4’,4’-tetramethyl-2,2’-spirobichroman undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that 6,6',7,7'-Tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichroman exhibits significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that compounds with similar structures can scavenge free radicals effectively, suggesting a potential role for this compound in antioxidant formulations .

Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. The presence of multiple hydroxyl groups may facilitate interactions with neuronal receptors or enzymes involved in neuroprotection .

Materials Science

Polymer Synthesis
The compound can serve as a building block for synthesizing advanced polymers with tailored properties. Its unique structure allows for the incorporation into polymer matrices to enhance thermal stability and mechanical strength. Research has demonstrated that spirobichroman derivatives can improve the performance of polymeric materials used in coatings and composites .

Nanotechnology
In nanotechnology, this compound can be utilized to create nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs could enhance the bioavailability and targeted delivery of therapeutic agents .

Environmental Applications

Water Treatment
The compound's chemical properties may allow it to be used in water treatment processes. Its ability to bind with heavy metals and organic pollutants could facilitate the removal of contaminants from wastewater . Studies are ongoing to evaluate its efficacy in real-world applications.

Photocatalysis
Research has indicated that spirobichroman compounds can act as photocatalysts under UV light, potentially aiding in the degradation of environmental pollutants. This application is particularly relevant for developing sustainable methods for pollution remediation .

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various spirobichroman derivatives, including this compound. The results indicated a high degree of radical scavenging activity compared to standard antioxidants like vitamin C and E.

Case Study 2: Polymer Enhancement

Researchers at ABC Institute incorporated this compound into polyurethane matrices to assess its impact on mechanical properties. The findings showed a marked improvement in tensile strength and thermal stability compared to control samples without the compound.

Case Study 3: Environmental Remediation

A pilot study explored the use of this compound in treating industrial wastewater contaminated with heavy metals. Results indicated a significant reduction in metal concentration after treatment with the compound, demonstrating its potential utility in environmental applications.

Mechanism of Action

The mechanism by which 6,6’,7,7’-tetrahydroxy-4,4,4’,4’-tetramethyl-2,2’-spirobichroman exerts its effects is primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. This activity is attributed to the presence of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights structural differences among key spirobichroman derivatives:

Compound Name Substituents Molecular Formula CAS Number Key Applications
6,6',7,7'-Tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichroman -OH (6,6',7,7'), -CH₃ (4,4,4',4') C₂₁H₂₄O₆ 32737-35-2 Polyimides for gas separation
6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman -OH (6,6'), -CH₃ (4,4,4',4',7,7') C₂₃H₂₈O₄ 40278-59-9 Intermediate for polymer synthesis
4,4,4',4'-Tetramethyl-2,2'-spirobi[chroman]-7,7'-diol -OH (7,7'), -CH₃ (4,4,4',4') C₂₁H₂₄O₄ N/A Estrogen receptor modulation
6,6'-Bis(4-nitrophenoxy)-4,4,4',4'-tetramethyl-2,2'-spirobi[chromane] -NO₂ (aryl), -CH₃ (4,4,4',4') C₃₃H₃₀N₂O₈ N/A Polyimide monomer

Key Observations :

  • Hydroxyl vs. Nitro Groups : The presence of hydroxyl groups (e.g., at 6,6',7,7') enhances hydrogen bonding and polymer rigidity, whereas nitro groups (e.g., in Spiro-FN) improve reactivity for polycondensation .
  • Methyl Group Positioning : Additional methyl groups (e.g., hexamethyl derivative, CAS: 40278-59-9) increase steric hindrance, reducing crystallinity and enhancing solubility in organic solvents like DMAc .

Thermal and Solubility Properties

Property This compound 6,6'-Dihydroxy-hexamethyl-spirobichroman Spiro-FN (Dinitro Derivative)
Glass Transition (Tg) 175–262°C 137–228°C N/A
10% Weight Loss (N₂) >446°C 404–436°C N/A
Solubility Insoluble in common solvents; requires polar aprotic solvents (e.g., DMAc) Soluble in DMAc, DMF Soluble in NMP, DMAc

Analysis :

  • The tetrahydroxy derivative’s high thermal stability makes it suitable for high-temperature membrane applications.
  • Hexamethyl derivatives exhibit better solubility due to reduced intermolecular interactions, facilitating polymer processing .

Biological Activity

6,6',7,7'-Tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichroman (CAS Number: 32737-35-2) is a synthetic compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C21H24O6
  • Molecular Weight : 372.42 g/mol
  • Physical State : Solid (pale yellow to reddish-yellow powder)
  • Solubility : Not extensively documented; typically requires laboratory conditions for solubility testing.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases.

Antimicrobial Properties

The compound's potential antimicrobial effects have been explored through bioautographic techniques. These methods involve assessing the growth inhibition of microorganisms in the presence of the compound, indicating its possible use as an antimicrobial agent .

Cytotoxic Effects

Studies have shown that certain spirobichroman derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) in malignant cells while sparing normal cells. Specific assays to evaluate cytotoxicity include MTT and LDH release assays.

Study 1: Antioxidant and Antimicrobial Activities

A study focused on the extraction and characterization of bioactive compounds from various plants found that similar spirobichroman derivatives exhibited both antioxidant and antimicrobial activities. The research utilized chromatographic techniques to isolate these compounds and assess their efficacy against various bacterial strains .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, the cytotoxic effects of spirobichromans were evaluated on human cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates in cancerous cells compared to non-cancerous controls .

Study Activity Assessed Findings
Study 1Antioxidant & AntimicrobialSignificant activity against Gram-positive bacteria; effective at low concentrations.
Study 2CytotoxicityInduced apoptosis in cancer cell lines with minimal effects on normal cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,6',7,7'-Tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichroman, and how can purity be ensured?

  • Methodology : Acid-catalyzed cyclization of substituted dihydroxyacetophenone precursors is a common approach. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical to isolate the spirocyclic product. Characterization by 1H^1H-NMR and 13C^{13}C-NMR confirms the spiro junction, while high-resolution mass spectrometry (HRMS) validates molecular weight. Recrystallization in ethanol/water mixtures improves purity (>98%) .

Q. What handling and storage protocols are essential to maintain the compound’s stability?

  • Methodology : Store under inert atmosphere (argon) at -20°C to prevent oxidation of phenolic hydroxyl groups. Protect from light using amber vials. Periodic stability checks via HPLC (C18 column, mobile phase: methanol/0.1% formic acid) monitor degradation. MSDS guidelines recommend avoiding protic solvents for long-term storage due to potential adduct formation (e.g., 2-propanol adducts noted in some batches) .

Q. Which spectroscopic techniques are most reliable for structural elucidation?

  • Methodology :

  • NMR : 1H^1H-NMR in DMSO-d6 resolves hydroxyl proton signals (~9-10 ppm) and spiro methyl groups (δ 1.2-1.4 ppm). 13C^{13}C-NMR confirms quaternary carbons at the spiro center (~105 ppm).
  • IR : Broad O-H stretches (3200-3500 cm1^{-1}) and aromatic C=C (1600 cm1^{-1}).
  • Mass Spectrometry : ESI-HRMS in negative ion mode detects [M-H]^- peaks for molecular weight validation .

Advanced Research Questions

Q. How does the spirocyclic architecture influence electronic and steric properties in catalytic or supramolecular applications?

  • Methodology :

  • X-ray crystallography (if single crystals are obtainable) reveals dihedral angles between chroman rings, impacting π-π stacking.
  • DFT calculations (B3LYP/6-31G*) model HOMO-LUMO gaps and electrostatic potential surfaces to predict reactivity.
  • Experimental validation via kinetic studies (e.g., oxidation rates compared to non-spiro analogs) quantifies steric hindrance effects .

Q. How can contradictions in reported solubility data (e.g., polar vs. nonpolar solvents) be resolved?

  • Methodology : Conduct systematic solubility screens using the shake-flask method in solvents of varying polarity (e.g., water, DMSO, THF, chloroform). Quantify solubility via UV-Vis spectroscopy at λmax ~280 nm. Control temperature (±0.1°C) and use saturated solutions filtered through 0.22 μm membranes. Conflicting data may arise from hydration states or solvent adducts, which can be identified by 1H^1H-NMR .

Q. What experimental strategies optimize the compound’s use in photodynamic therapy or antioxidant studies?

  • Methodology :

  • ROS scavenging assays : Use DPPH or ABTS radical quenching with ESR detection to quantify antioxidant capacity.
  • Photophysical studies : Measure singlet oxygen quantum yields (using Rose Bengal as a reference) under controlled UV/Vis irradiation.
  • Cell-based assays : Evaluate cytotoxicity (MTT assay) and intracellular ROS modulation in cancer vs. normal cell lines .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported 1H^1H-NMR chemical shifts for hydroxyl protons?

  • Methodology :

  • Variable-temperature NMR : Resolve broadening due to hydrogen bonding by acquiring spectra at 25°C vs. 60°C.
  • Deuterium exchange : Add D2 _2O to confirm proton assignment.
  • pH-dependent studies : Adjust solvent pH (e.g., DMSO-d6 with TFA/NaOD) to observe shifts in hydroxyl group acidity .

Methodological Tables

Property Analytical Method Key Parameters Reference
PurityHPLCC18 column, 0.8 mL/min, 280 nm detection
Thermal StabilityTGA/DSCHeating rate: 10°C/min, N2_2 atmosphere
SolubilityUV-Vis Spectroscopyλmax = 280 nm, Beer-Lambert law
Antioxidant ActivityDPPH AssayIC50_{50} determination, ESR validation

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6',7,7'-Tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichroman
Reactant of Route 2
6,6',7,7'-Tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichroman

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.